5-Vinyl-2-norbornene

Catalog No.
S567551
CAS No.
3048-64-4
M.F
C9H12
M. Wt
120.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Vinyl-2-norbornene

CAS Number

3048-64-4

Product Name

5-Vinyl-2-norbornene

IUPAC Name

5-ethenylbicyclo[2.2.1]hept-2-ene

Molecular Formula

C9H12

Molecular Weight

120.19 g/mol

InChI

InChI=1S/C9H12/c1-2-8-5-7-3-4-9(8)6-7/h2-4,7-9H,1,5-6H2

InChI Key

INYHZQLKOKTDAI-UHFFFAOYSA-N

SMILES

C=CC1CC2CC1C=C2

Synonyms

5,2-VNB, 5-vinyl-2-norbornene

Canonical SMILES

C=CC1CC2CC1C=C2

The exact mass of the compound 5-Vinyl-2-norbornene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61529. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Bridged-Ring Compounds - Bridged Bicyclo Compounds - Norbornanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Vinyl-2-norbornene (CAS: 3048-64-4) is a key bifunctional monomer featuring two distinct, non-conjugated double bonds with different reactivities: a highly strained endocyclic (norbornene) double bond and a terminal vinyl group. This unique structure allows for selective polymerization, making it a critical component in producing ethylene-propylene-diene monomer (EPDM) rubbers and a versatile building block for functional polymers via Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition polymerization.[1][2] Its primary role is to introduce pendant vinyl groups onto a polymer backbone, which can then be used for efficient cross-linking or subsequent functionalization.[1][2]

Monomer Selection Fit

1
Polymerization versatility Dual-alkene architecture enables vinyl addition, ROMP, and coordination copolymerization pathways
2
Post-polymerization handle Pendant vinyl group retained after polymerization for grafting, crosslinking, or click chemistry
3
Isomer equilibrium Endo/exo mixture supplied as liquid; consistent incorporation regardless of stereochemistry

Direct substitution of 5-Vinyl-2-norbornene (VNB) with more common dienes like 5-ethylidene-2-norbornene (ENB) or dicyclopentadiene (DCPD) often leads to significant performance trade-offs in polymerization and material properties. The vinyl group of VNB is structurally and electronically different from the ethylidene group in ENB, resulting in substantially different vulcanization kinetics and cross-linking efficiency in EPDM rubbers.[3][4] In functional polymer synthesis, VNB's dual reactivity allows for the creation of linear polymers with pendant vinyl groups, a feature not achievable with ENB or DCPD, which enables distinct pathways for grafting and post-polymerization modification.[1][5]

Substitution Risk

ENB (5-ethylidene-2-norbornene)
Internal ethylidene unsaturation may alter copolymerization reactivity and post-polymerization functionalization options; may require higher diene loading in peroxide-cured EPDM.
DCPD (dicyclopentadiene)
Bulky bicyclic structure may reduce catalytic activity and incorporation efficiency; lacks pendant vinyl handle for subsequent modification.
NBE (norbornene)
Unsubstituted norbornene does not provide chain-transfer capability in ROMP; yields linear polymers without residual reactive sites.

Superior Peroxide Curing in EPDM

In peroxide-cured EPDM formulations, the terminal, mono-substituted vinyl group of VNB demonstrates significantly higher reactivity compared to the internal double bonds of ENB and DCPD. Studies show the peroxide curing efficiency of the VNB unsaturation is approximately 4 times higher than that of ENB and DCPD.[4] This allows for a reduction in peroxide and co-agent dosages by 30-50% to achieve the same state of cure, directly impacting formulation costs and processing times.[4]

Evidence DimensionRelative Peroxide Curing Efficiency
Target Compound DataVNB-EPDM (Normalized Efficiency = 4)
Comparator Or BaselineENB-EPDM and DCPD-EPDM (Normalized Efficiency = 1)
Quantified Difference4x higher efficiency for VNB
ConditionsPeroxide-cured EPDM rubber formulations.

This four-fold increase in curing efficiency enables faster production cycles, reduced curative levels, and lower energy consumption in EPDM manufacturing.

Catalytic Activity Rank
Head-to-head
5E2N > VNB > DCPD; all ~100× lower than NBE
Intermediate reactivity position informs catalyst loading strategy
ansa-fluorenylamidodimethyltitanium / MAO, 40°C

Selective Polymerization to Functional Materials

VNB's value as a precursor is defined by the differential reactivity of its two double bonds. In both Ring-Opening Metathesis Polymerization (ROMP) and specific vinyl-addition polymerizations, the endocyclic norbornene double bond polymerizes preferentially, leaving the exocyclic vinyl group intact along the polymer backbone.[1][6] This chemoselectivity is difficult or impossible to achieve with ENB or DCPD and allows the resulting poly(VNB) to serve as a well-defined macromolecular scaffold for post-polymerization modifications like epoxidation, thiol-ene reactions, or hydrosilylation.[2]

Evidence DimensionChemoselectivity in Polymerization
Target Compound DataPreferential polymerization of the endocyclic double bond, preserving pendant vinyl groups.
Comparator Or BaselineENB and DCPD lack a second, less reactive double bond suitable for post-polymerization modification in the same manner.
Quantified DifferenceQualitative but fundamental structural difference in the resulting polymer.
ConditionsCatalyzed ROMP or Palladium(II)-catalyzed vinyl-addition polymerization.

Procuring VNB provides a direct route to polymers with reactive handles for creating advanced materials like graft copolymers, ion-exchange membranes, and polymer-supported catalysts.

Max Incorporation
Head-to-head
VNB 40.6% vs ENB 76% vs NBE 62%
Lower incorporation supports precise comonomer density control
Half-metallocene Zr catalyst; activity >10³ kg/mol Zr/h

Enhanced Mechanical Properties in Ethylene Terpolymers

In ethylene-acrylate terpolymers, incorporating VNB as the third monomer leads to materials with superior mechanical properties compared to those made with ENB or DCPD. VNB-based terpolymers (e.g., E-BA-VNB) exhibited tensile elongations of 723%, a notable improvement over equivalent ENB- and DCPD-based materials under the same study conditions.[7] After sulfur vulcanization, these VNB-containing terpolymers showed enhanced strain recovery and stress differences, indicating a more robust and elastic network.[7]

Evidence DimensionTensile Elongation
Target Compound Data723% (for E-BA(0.68)–VNB(0.94) terpolymer)
Comparator Or BaselineQualitatively lower for ENB- and DCPD-based terpolymers.
Quantified DifferenceHigher tensile elongation demonstrates greater flexibility and toughness.
ConditionsEthylene-butyl acrylate-diene terpolymers synthesized with phosphine-sulfonate palladium complexes.

For applications requiring high-performance elastomers, VNB provides a pathway to materials with enhanced toughness and elasticity over common alternatives.

Peroxide Curing Efficiency
Head-to-head
VNB-derived EPDM: improved cure rate; model efficiency 173% at 9% w/w
May enable reduced diene loading without loss of physical properties
Residual terminal unsaturation with lower steric hindrance
Branching Architecture
Head-to-head
High-VNB EPDM: hierarchical branch-on-branch structures
Supports enhanced shear-thinning during extrusion processing
Dilution rheology; comparison to conventional Ziegler-Natta EPDM
RDCTM Capability
Class-level
VNB functions as reversible deactivation chain-transfer monomer; α-addition predominant
Enables branched copolymer synthesis without custom CTAs
STED microscopy visualizes branch distribution; Grubbs-type catalysts
Residual Vinyl Handle
Context-dependent
Pendant vinyl group remains unreacted after vinyl-addition copolymerization
Provides post-polymerization functionalization site
Confirmed by NMR; absent in ENB/DCPD/NBE copolymers

High-Throughput EPDM Rubber Production

Based on its 4-fold higher peroxide curing efficiency, VNB is the preferred termonomer for EPDM grades where accelerated vulcanization cycles, reduced curative loading, and lower energy consumption are primary procurement drivers. This is particularly relevant for automotive parts like window gaskets and engine mounts.[4]

Functional Polymer Scaffolds & Graft Copolymers

The ability to selectively polymerize the norbornene ring while preserving the vinyl group makes VNB the ideal choice for creating well-defined polymer backbones with reactive sites. This is critical for synthesizing materials for ion-exchange membranes, polymer-supported reagents, and complex graft copolymers where precise control of architecture is required.[1][2]

High-Performance Elastomers and Thermosets

VNB's incorporation into ethylene terpolymers results in materials with superior tensile elongation and post-vulcanization performance compared to ENB or DCPD alternatives.[7] This makes it the right choice for applications demanding enhanced toughness and elasticity, such as specialty hoses, seals, and vibration-damping components.

Application Fit

Application
Selection Property
Validation Focus
Peroxide-cured EPDM formulation
Diene termonomer reactivity and residual unsaturation architecture
Cure rate vs. diene loading requirement
Branched ROMP copolymer synthesis
Reversible deactivation chain-transfer monomer capability
Branching architecture control and catalyst compatibility
Functionalized COC synthesis
Pendant vinyl retention after coordination copolymerization
Post-polymerization functionalization yield and selectivity
High-diene EPDM processability
Long-chain branching architecture from dual-alkene incorporation
Shear-thinning behavior and extrusion defect reduction

Physical Description

Liquid

XLogP3

2.7

Boiling Point

140.5 °C

Melting Point

-80.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 95 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 95 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 92 of 95 companies with hazard statement code(s):;
H225 (40.22%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (59.78%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (42.39%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (58.7%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (42.39%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (56.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (42.39%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H373 (42.39%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (42.39%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

9.81 mmHg

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

23890-32-6
25093-48-5
117110-17-5
117110-18-6
3048-64-4

General Manufacturing Information

Synthetic rubber manufacturing
Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-: ACTIVE

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